(Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid
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Overview
Description
(Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a benzylidene group, and an acetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid
- (Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanoic acid
- (Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)pentanoic acid
Uniqueness
The uniqueness of (Z)-2-(5-(2,3-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13NO6S |
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Molecular Weight |
323.32 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H13NO6S/c1-20-9-5-3-4-8(12(9)21-2)6-10-13(18)15(7-11(16)17)14(19)22-10/h3-6H,7H2,1-2H3,(H,16,17)/b10-6- |
InChI Key |
APYCTGXYMOLJGP-POHAHGRESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Origin of Product |
United States |
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